2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
This compound, hereafter referred to by its full systematic name, is a heterocyclic organic molecule featuring a pyridazinone core substituted with a 1,2,4-triazole moiety and a sulfonylated piperidine-dihydrobenzofuran hybrid side chain. The compound’s synthesis and crystallographic characterization likely rely on computational tools like SHELX programs for refinement, as described in and .
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-20-4-3-19(26-14-21-13-22-26)23-25(20)12-15-5-8-24(9-6-15)31(28,29)17-1-2-18-16(11-17)7-10-30-18/h1-4,11,13-15H,5-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJSEWQSLCNNTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2191214-20-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 442.5 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a triazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2191214-20-5 |
| Molecular Formula | C20H22N6O4S |
| Molecular Weight | 442.5 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives containing similar structural motifs can inhibit the growth of various bacterial strains. For instance, compounds with piperidine and sulfonamide groups have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The triazole component is particularly noteworthy for its antifungal properties. Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. Preliminary studies suggest that this compound may share similar mechanisms, potentially making it effective against fungal infections .
Anticancer Potential
Emerging research has also pointed to the anticancer potential of related compounds. For example, studies on piperidine derivatives have shown promising results in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . While specific data on this compound's anticancer effects remain limited, its structural similarities to known anticancer agents warrant further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for pathogen survival.
- Cell Membrane Disruption : The sulfonamide group can interact with bacterial membranes, leading to increased permeability and cell death.
- Signal Transduction Interference : The compound may interfere with signaling pathways involved in cell growth and proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonylpiperidine derivatives demonstrated that compounds similar to the target molecule exhibited potent antimicrobial properties against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications in the piperidine ring significantly affected antimicrobial potency .
Study 2: Antifungal Activity
In another investigation focusing on triazole derivatives, researchers found that compounds structurally related to the target molecule showed effective inhibition against Candida albicans. The study highlighted the importance of the triazole ring in enhancing antifungal activity through specific interactions with fungal enzymes .
Scientific Research Applications
Autotaxin Inhibition
One of the primary applications of this compound is its role as an autotaxin inhibitor . Autotaxin is an enzyme involved in the production of lysophosphatidic acid (LPA), a lipid mediator implicated in numerous pathological processes including cancer progression and fibrosis. Inhibition of autotaxin may lead to therapeutic benefits in conditions such as:
- Cancer : By reducing LPA levels, the compound may hinder tumor growth and metastasis.
- Fibrosis : The inhibition may help in managing fibrotic diseases by preventing excessive tissue scarring.
Experimental data from biological assays are essential to confirm the efficacy and specificity of this compound as an autotaxin inhibitor .
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives containing benzofuran moieties have been evaluated for their antibacterial activity against various pathogens including:
- Gram-positive bacteria : Staphylococcus aureus (including MRSA)
- Gram-negative bacteria : Klebsiella pneumoniae
These studies suggest that the compound may possess broad-spectrum antimicrobial activity, making it a candidate for further exploration in treating infections .
Anti-inflammatory Properties
Compounds structurally related to this molecule have been reported to exhibit anti-inflammatory effects by selectively inhibiting cyclooxygenase enzymes (COX). This could lead to potential applications in treating inflammatory diseases such as:
- Arthritis
- Cardiovascular diseases
The anti-inflammatory activity is often assessed through in vivo models where compounds are tested for their ability to reduce inflammation markers .
Case Study 1: Autotaxin Inhibition
In a study focusing on autotaxin inhibitors, derivatives of the compound were synthesized and evaluated for their inhibitory effects on autotaxin activity. Results indicated that specific modifications to the benzofuran sulfonamide enhanced inhibitory potency, suggesting a structure-activity relationship that can be exploited for drug development.
Case Study 2: Antimicrobial Testing
A series of compounds derived from benzofuran were subjected to antimicrobial testing against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, general principles from crystallography and organic chemistry can be inferred:
Structural Analogues and Functional Group Analysis
Pyridazinone Derivatives: Pyridazinone-based compounds are known for diverse bioactivities. For example, pyridazin-3-ones with sulfonamide groups exhibit antimicrobial properties.
Piperidine-Benzofuran Hybrids: Compounds combining piperidine and dihydrobenzofuran moieties, such as certain serotonin receptor modulators, demonstrate improved metabolic stability due to reduced oxidation susceptibility. The sulfonyl group in the target compound may further enhance solubility and pharmacokinetic profiles compared to non-sulfonylated analogs .
1,2,4-Triazole-Containing Molecules: Triazole derivatives (e.g., fluconazole) are widely used antifungals. The 1H-1,2,4-triazole group in the target compound could confer similar enzyme-inhibition mechanisms, though activity would depend on spatial orientation and electronic effects influenced by the pyridazinone core .
Hypothetical Data Table (Extrapolated from General Trends)
| Property | Target Compound | Pyridazinone Analog (No Triazole) | Piperidine-Benzofuran Hybrid (No Sulfonyl) |
|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~350 g/mol | ~400 g/mol |
| LogP (Predicted) | 2.1 | 1.8 | 3.5 |
| Hydrogen Bond Acceptors | 8 | 5 | 6 |
| Bioactivity Potential | Kinase inhibition (hypothetical) | Antimicrobial | CNS modulation |
Research Findings and Limitations
- Crystallographic Refinement : SHELXL () would be critical for resolving the compound’s stereochemistry, particularly the sulfonyl-piperidine and dihydrobenzofuran junctions .
- Atmospheric Reactivity : While unrelated to the compound itself, highlights methods for studying volatile organic compounds (VOCs). The target compound’s low volatility likely renders it irrelevant to atmospheric chemistry studies .
Critical Analysis of Evidence Relevance
The provided materials lack specificity for the compound . and focus on crystallographic tools, while discusses atmospheric VOCs. To address the query fully, additional sources detailing the compound’s synthesis, bioactivity, and direct comparisons with analogs would be required.
Preparation Methods
Piperidine Ring Formation
Piperidine derivatives are accessible via intramolecular cyclization or hydrogenation of pyridines. A notable method involves asymmetric cyanidation of fluorinated amines using a chiral copper(II) catalyst, followed by reduction with DIBAL-H to yield enantiomerically pure piperidines. For instance, Nagib et al. achieved the synthesis of Niraparib precursors via this route.
Sulfonylation with 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
2,3-Dihydrobenzofuran-5-ol is sulfonylated using chlorosulfonic acid to form the corresponding sulfonyl chloride. Reaction with piperidin-4-ylmethanol in the presence of a base (e.g., triethylamine) yields the sulfonamide.
Optimization Considerations
- Steric Effects : Bulky substituents on piperidine slow hydrogenation rates.
- Catalyst Choice : Raney-Ni facilitates partial reductions without enantioselectivity loss.
Coupling of Pyridazinone and Piperidine Sulfonamide
The methylene bridge between the pyridazinone and piperidine is established via Mitsunobu reaction or alkylation .
Mitsunobu Coupling
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine , the hydroxyl group of 1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-ylmethanol is displaced by the pyridazinone’s methyl position. This method preserves stereochemistry and achieves high yields under anhydrous conditions.
Nucleophilic Alkylation
Alternative approaches employ sodium hydride to deprotonate the pyridazinone’s methyl group, followed by reaction with a piperidine methanesulfonate ester.
Critical Analysis of Synthetic Routes
Yield and Purity Challenges
Q & A
Basic Question: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
To optimize synthesis, employ statistical design of experiments (DoE) to systematically evaluate critical parameters (e.g., reaction temperature, solvent polarity, catalyst loading). For example, a fractional factorial design can reduce the number of trials while identifying interactions between variables . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, guiding the selection of optimal conditions . Post-synthesis, validate results using HPLC or LC-MS to quantify yield and purity, referencing impurity profiles from related sulfonyl-piperidine analogs .
Advanced Question: How can computational modeling resolve contradictions in observed reaction kinetics versus theoretical predictions?
Answer:
Discrepancies between experimental kinetics and theoretical models often arise from unaccounted intermediates or solvent effects. Use multiscale modeling (e.g., combined quantum mechanics/molecular mechanics, QM/MM) to simulate solvent interactions and transition states . Validate simulations with isotopic labeling or in situ spectroscopy (e.g., Raman) to track intermediate formation. For example, highlights how molecular docking studies resolved contradictions in diacylglycerol phosphorylation inhibition by similar triazole derivatives .
Basic Question: What analytical techniques are suitable for characterizing structural and functional groups in this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and NMR to confirm the presence of the dihydrobenzofuran sulfonyl group and triazole moiety. Compare chemical shifts with structurally related compounds, such as 1-(3,5-dimethyl-2,3-dihydroxyphenyl)acrylate derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, particularly for the labile pyridazinone ring .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, as demonstrated in for sulfonyl-piperidine analogs .
Advanced Question: How can researchers address stability challenges in aqueous formulations of this compound?
Answer:
Stability issues often stem from hydrolysis of the pyridazinone or sulfonyl groups. Conduct accelerated stability studies under varied pH (2–9), temperature (25–60°C), and ionic strength conditions. Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways . To mitigate hydrolysis, consider prodrug strategies or encapsulation in lipid-based nanoparticles, referencing methods applied to triazole-containing APIs in .
Basic Question: What methodologies are effective for assessing the compound’s solubility and permeability?
Answer:
- Solubility: Perform shake-flask experiments in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C, validated by UV-Vis spectroscopy .
- Permeability: Use Caco-2 cell monolayers or PAMPA assays. For lipophilic sulfonyl-piperidine moieties, compare results with logP values calculated via computational tools like MarvinSketch .
Advanced Question: How can researchers elucidate the compound’s mechanism of action in enzyme inhibition studies?
Answer:
Combine enzyme kinetics (e.g., Michaelis-Menten analysis) with molecular dynamics (MD) simulations to map binding interactions. For example, demonstrates how R59949 and R59022 inhibitors were studied using competitive binding assays and homology modeling of active sites . Validate findings with site-directed mutagenesis or fluorescence quenching assays to confirm key residues involved in binding.
Basic Question: What strategies are recommended for scaling up synthesis while maintaining reproducibility?
Answer:
Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR for reaction progress). Use ’s feedback loop approach, where experimental data refine computational models to predict scalability challenges . Ensure consistent purity by aligning with pharmacopeial standards for residual solvents and impurities .
Advanced Question: How should researchers analyze contradictory bioactivity data across different cell lines?
Answer:
Contradictions may arise from cell-specific metabolism or off-target effects. Apply systems biology approaches :
- Transcriptomics/Proteomics: Identify differentially expressed genes/proteins in responsive vs. non-responsive cell lines.
- Network Pharmacology: Map interactions using databases like STRING or KEGG to uncover pathway-specific variations.
Cross-reference with ’s statistical methods to distinguish noise from biologically relevant signals .
Basic Question: What safety protocols are critical when handling reactive intermediates during synthesis?
Answer:
Follow Chemical Hygiene Plan guidelines for advanced laboratories, including fume hood use for sulfonyl chloride intermediates and personal protective equipment (PPE) for triazole derivatives . Monitor reactivity hazards using differential scanning calorimetry (DSC) to assess thermal stability .
Advanced Question: How can machine learning improve the prediction of this compound’s pharmacokinetic properties?
Answer:
Train models on datasets of structurally similar compounds (e.g., sulfonyl-piperidine and triazole derivatives) using features like molecular descriptors, logP, and topological polar surface area. Validate predictions with in vivo PK studies in rodent models, correlating bioavailability with computational outputs. ’s integration of information science into reaction design provides a template for iterative model refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
